molecular formula C17H11Cl2N3 B14217659 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl- CAS No. 824968-64-1

1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl-

Cat. No.: B14217659
CAS No.: 824968-64-1
M. Wt: 328.2 g/mol
InChI Key: YBDQOAYLVJKHSZ-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the 2,6-dichlorophenyl and 3-methyl groups in the structure enhances its chemical properties, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl- typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction. In this method, a 1,3-dipole compound reacts with an o-hydroxyaromatic ketone in the presence of a base such as potassium carbonate or potassium phosphate. The reaction is carried out in acetonitrile solution under reflux conditions, leading to moderate to good yields of the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis to an industrial level.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, alkylation reactions can lead to the formation of various alkyl-substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl- stands out due to its specific substitution pattern, which enhances its chemical properties and biological activities

Properties

CAS No.

824968-64-1

Molecular Formula

C17H11Cl2N3

Molecular Weight

328.2 g/mol

IUPAC Name

5-(2,6-dichlorophenyl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C17H11Cl2N3/c1-9-15-17(22-21-9)11-6-3-2-5-10(11)16(20-15)14-12(18)7-4-8-13(14)19/h2-8H,1H3,(H,21,22)

InChI Key

YBDQOAYLVJKHSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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